6-Methoxycoumarin
Overview
Description
6-Methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. It is characterized by a methoxy group attached to the sixth position of the coumarin structure. The molecular formula of this compound is C10H8O3, and it has a molecular weight of 176.17 g/mol . This compound is known for its fluorescence properties, making it useful in various scientific applications.
Mechanism of Action
- Role : By inhibiting V. mali, 6-MCM helps prevent the development of VCA and reduces disease incidence .
- Limiting Pathogenic Capacity : 6-MCM reduces the secretion of cell wall-degrading enzymes (endoglucanase, polygalacturonase, and pectin lyase), thus limiting V. mali’s pathogenicity .
- In Vivo Efficacy : Application of 6-MCM on isolated apple branches effectively inhibits VCA development and reduces disease incidence .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
- Antifungal Activity of 6-Methylcoumarin against Valsa mali and Its Possible Mechanism of Action .
- 6-Methylcoumarin Promotes Melanogenesis . (Note: This study focuses on melanogenesis, not antifungal activity.)
Biochemical Analysis
Biochemical Properties
6-Methoxycoumarin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the biosynthesis of coumarins in plants, where it plays a role in the phenylpropane pathway . The FERULOYL-CoA 6′-HYDROXYLASE 1 (F6′H1) enzyme catalyzes the first step committed to the biosynthesis of coumarins, leading to the formation of 6′-hydroxyferuloyl-CoA .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote melanogenesis in a murine melanoma cell line from a C57BL/6J mouse called B16F10 . It significantly increased the melanin synthesis in a concentration-dependent manner . In addition, the tyrosinase, TRP-1, TRP-2, and MITF protein levels were found to significantly increase in response to this compound in a concentration-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to influence the melanogenesis-related protein expression and melanogenesis-regulating protein activation . The inhibition of the ERK, Akt, and CREB phosphorylation, and conversely, the increased p38, JNK, and PKA phosphorylation activated the melanin synthesis via MITF upregulation, which ultimately led to increased melanin synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been found to reduce the levels of NO and PGE2 without being cytotoxic . In addition, it was demonstrated that the increase in the expression of pro-inflammatory cytokines caused by LPS stimulation, was decreased in a concentration-dependent manner with this compound treatment .
Metabolic Pathways
This compound is involved in the phenylpropane pathway for the biosynthesis of coumarins in plants . The FERULOYL-CoA 6′-HYDROXYLASE 1 (F6′H1) enzyme catalyzes the first step committed to the biosynthesis of coumarins, leading to the formation of 6′-hydroxyferuloyl-CoA .
Transport and Distribution
It is known that the secretion of coumarins by plant roots is an important factor allowing non-grass species to cope with low Fe bioavailability .
Subcellular Localization
It is known that the ortho-hydroxylation of cinnamic or 4-coumaric acid, a pivotal step in the biosynthesis of coumarins, is assigned to plastidial membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methoxycoumarin can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. One common method involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the coumarin ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of green chemistry principles to minimize environmental impact. This includes using microwave or ultrasound energy to accelerate reactions and employing environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins .
Scientific Research Applications
6-Methoxycoumarin has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Methoxycoumarin is similar to other coumarin derivatives, such as 7-methoxycoumarin and 6-methylcoumarin. its unique methoxy group at the sixth position gives it distinct fluorescence properties and reactivity . Other similar compounds include:
7-Methoxycoumarin: Differing by the position of the methoxy group.
6-Methylcoumarin: Differing by the presence of a methyl group instead of a methoxy group.
Properties
IUPAC Name |
6-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCJIMMVPXDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459751 | |
Record name | 6-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17372-53-1 | |
Record name | 6-methoxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-methoxycoumarin?
A1: this compound has the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize various spectroscopic methods to characterize this compound, including UV-Vis, IR, 1D-NMR (1H and 13C), 2D-NMR, and mass spectrometry. [, , , ] This data helps confirm its structure and identify potential derivatives.
Q3: What are some of the biological activities reported for this compound and its derivatives?
A3: Studies have shown that this compound derivatives exhibit a range of biological activities, including:
- Antimicrobial: Demonstrating activity against foodborne pathogens such as Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes. []
- Antiviral: Notably against respiratory syncytial virus. []
- Cytotoxic: Exhibiting activity against P-388 murine leukemia cells. []
- Anti-inflammatory: Reducing inflammation in a carrageenan-induced pleurisy mouse model, potentially through p38 MAPK and NF-κB pathway regulation. []
- Insecticidal: Exhibiting activity against Myzus persicae adults and Pluttella xylostella larvae. []
Q4: How does this compound exert its antimicrobial effect?
A4: Research suggests that this compound and its derivatives with a methoxy group on the coumarin skeleton can disrupt cell membrane integrity in foodborne pathogens, leading to increased permeability and leakage of cellular contents. []
Q5: How do the different substituents on the coumarin ring affect xanthine oxidase inhibition?
A5: Research indicates that the presence and position of substituents on the coumarin ring significantly influence xanthine oxidase inhibitory activity:
- 7-Hydroxy group: Crucial for potent inhibition. [, ]
- 6-Hydroxy group: Enhances inhibitory activity compared to 7-hydroxycoumarin alone. [, ]
- 6-Methoxy group: Reduces the inhibitory effect compared to the 6-hydroxy group. [, ]
- Glycoside or bulky substituents: Generally decrease inhibitory activity. [, ]
Q6: What is the role of this compound in plant iron uptake?
A6: In Arabidopsis thaliana, this compound serves as a precursor for fraxetin (7,8-dihydroxy-6-methoxycoumarin), a coumarin with iron-mobilizing properties. This process is regulated by IRONMAN peptides and is influenced by environmental pH. []
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